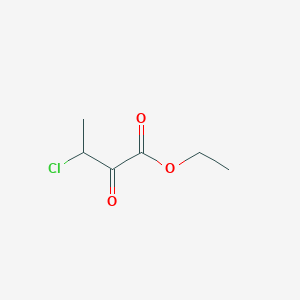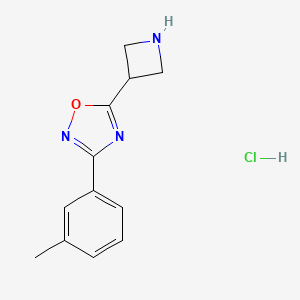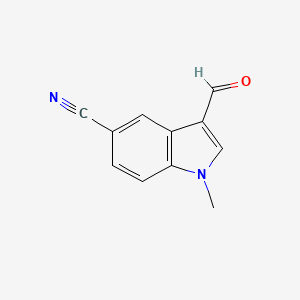
3-甲酰基-1-甲基-1H-吲哚-5-腈
描述
3-Formyl-1-methyl-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 1-position, and a carbonitrile group at the 5-position of the indole ring. These functional groups contribute to its unique chemical properties and reactivity.
科学研究应用
3-Formyl-1-methyl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . These interactions can inhibit or stimulate the function of the target, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect multiple biochemical pathways, leading to a broad range of downstream effects .
Result of Action
Indole derivatives have been reported to have diverse biological activities . For example, some indole derivatives have been reported as potential anticancer immunomodulators , suggesting that they may have effects at the molecular and cellular levels.
生化分析
Biochemical Properties
3-Formyl-1-methyl-1H-indole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . Additionally, it is involved in the enantioselective preparation of antifungal agents and the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . These interactions highlight the compound’s versatility and importance in biochemical research.
Molecular Mechanism
The molecular mechanism of action of 3-Formyl-1-methyl-1H-indole-5-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity. For instance, its role as a reactant in the synthesis of tryptophan dioxygenase inhibitors suggests that it may inhibit this enzyme, leading to downstream effects on cellular metabolism and immune responses .
Dosage Effects in Animal Models
The effects of 3-Formyl-1-methyl-1H-indole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been studied for their anticancer properties, and dosage optimization is crucial to maximize efficacy while minimizing toxicity
Metabolic Pathways
3-Formyl-1-methyl-1H-indole-5-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, it has been used as a reactant in the synthesis of selective serotonin reuptake inhibitors, indicating its involvement in neurotransmitter metabolism . Understanding the metabolic pathways of this compound can provide insights into its biological activities and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Formyl-1-methyl-1H-indole-5-carbonitrile within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Studies on indole derivatives have shown that they can accumulate in certain tissues, influencing their therapeutic effects
Subcellular Localization
The subcellular localization of 3-Formyl-1-methyl-1H-indole-5-carbonitrile can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize in the nucleus, mitochondria, or other cellular structures, where they exert their biological effects . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methyl-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization steps introduce the formyl, methyl, and carbonitrile groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Formyl-1-methyl-1H-indole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Carboxy-1-methyl-1H-indole-5-carbonitrile.
Reduction: 3-Formyl-1-methyl-1H-indole-5-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
3-Formyl-1-methyl-1H-indole-5-carbonitrile can be compared with other indole derivatives, such as:
3-Formyl-1H-indole-5-carbonitrile: Lacks the methyl group at the 1-position.
1-Methyl-1H-indole-5-carbonitrile: Lacks the formyl group at the 3-position.
3-Formyl-1H-indole: Lacks the carbonitrile group at the 5-position.
The presence of the formyl, methyl, and carbonitrile groups in 3-Formyl-1-methyl-1H-indole-5-carbonitrile contributes to its unique chemical properties and reactivity, distinguishing it from these similar compounds.
属性
IUPAC Name |
3-formyl-1-methylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-4-8(5-12)2-3-11(10)13/h2-4,6-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMKHTWSSPQKCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
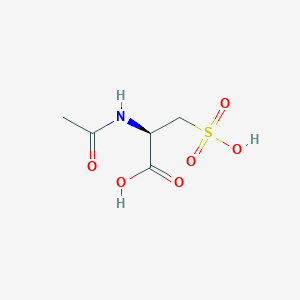
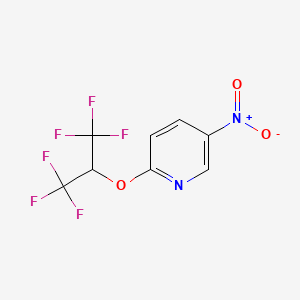



![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)
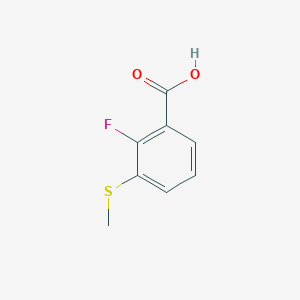
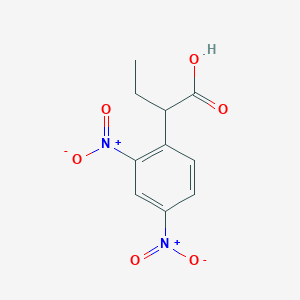
![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)
